
Emeraldine
Descripción general
Descripción
Emeraldine is a form of polyaniline, a conducting polymer that has garnered significant interest due to its unique electrical properties and stability. Polyaniline exists in three oxidation states: leucothis compound, this compound, and pernigraniline. Among these, this compound is the most stable and useful form, often referred to as this compound base when undoped and this compound salt when doped with an acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Emeraldine is typically synthesized through the oxidative polymerization of aniline. The process involves dissolving aniline in an acidic medium, followed by the addition of an oxidizing agent such as ammonium persulfate. The reaction conditions, including the pH and temperature, significantly influence the properties of the resulting polyaniline .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidative polymerization techniques but on a larger scale. The process is optimized for higher yields and better control over the polymer’s properties. The use of continuous reactors and advanced purification methods ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Emeraldine undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to pernigraniline or reduced to leucothis compound.
Protonation and Deprotonation: The this compound base can be protonated to form this compound salt, which significantly enhances its electrical conductivity.
Substitution Reactions: This compound can undergo substitution reactions, where functional groups are introduced to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Ammonium persulfate, ferric chloride.
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, ammonium hydroxide.
Major Products
This compound Salt: Formed by protonation of this compound base.
Leucothis compound and Pernigraniline: Formed through reduction and oxidation, respectively.
Aplicaciones Científicas De Investigación
Emeraldine has a wide range of applications in scientific research:
Electrochemical Energy Storage: Used in supercapacitors and rechargeable batteries due to its high conductivity and stability.
Sensors: Employed in chemical and biological sensors for detecting various analytes.
Anticorrosion Coatings: Applied as a protective layer to prevent corrosion in metals.
Flexible Electronics: Utilized in the development of flexible electronic devices due to its mechanical properties.
Mecanismo De Acción
The mechanism by which emeraldine exerts its effects is primarily through its ability to undergo redox reactions and protonation. The molecular targets include the nitrogen atoms in the polymer chain, which can be protonated or deprotonated, altering the polymer’s electrical properties. The pathways involved include electron transfer processes that facilitate the transition between different oxidation states .
Comparación Con Compuestos Similares
Emeraldine is often compared with other conducting polymers such as polypyrrole and polythiophene. While all these polymers exhibit electrical conductivity, this compound stands out due to its environmental stability and ease of synthesis . Similar compounds include:
Polypyrrole: Known for its high conductivity but less stable than this compound.
Polythiophene: Offers good conductivity and stability but is more challenging to synthesize.
This compound’s unique combination of stability, conductivity, and ease of synthesis makes it a valuable material in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-N-[4-[4-[4-[[4-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]anilino]phenyl]benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N8/c49-34-6-8-36(9-7-34)51-38-14-16-40(17-15-38)53-42-22-24-44(25-23-42)55-46-30-32-48(33-31-46)56-47-28-26-45(27-29-47)54-43-20-18-41(19-21-43)52-39-12-10-37(11-13-39)50-35-4-2-1-3-5-35/h1-33,51,53,55H,49H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHYACRFJAUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N=C4C=CC(=NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N)C=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Oxo-2-(2-oxo-4(R)-phenyl-oxazolidin-3-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8112580.png)
![[1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B8112584.png)
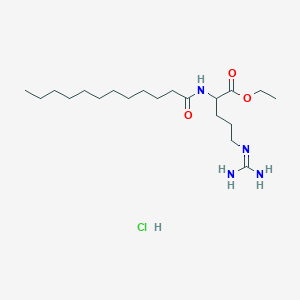
![2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid](/img/structure/B8112599.png)
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)

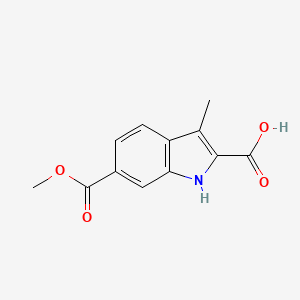
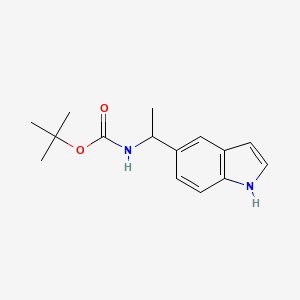
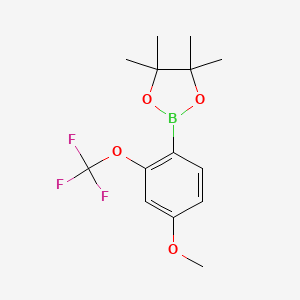
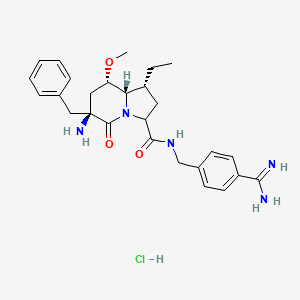
![1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester](/img/structure/B8112668.png)
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)

